6-methyl-5-(propan-2-yl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-(propan-2-yl)pyridin-2-amine is a heterocyclic organic compound that belongs to the class of aminopyridines This compound is characterized by a pyridine ring substituted with a methyl group at the 6th position and an isopropyl group at the 5th position, along with an amine group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(propan-2-yl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyridine.
Substitution Reaction: The 2-chloropyridine undergoes a substitution reaction with isopropylmagnesium bromide (Grignard reagent) to introduce the isopropyl group at the 5th position.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amine group at the 2nd position.
Methylation: Finally, the compound is methylated at the 6th position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-5-(propan-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
6-methyl-5-(propan-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-methyl-5-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The amine group allows it to form hydrogen bonds and interact with various enzymes and receptors. The compound’s structure enables it to modulate biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-5-(propan-2-yl)pyridin-3-amine
- 6-methyl-2-(propan-2-yl)pyridin-4-amine
- 5-methyl-6-(propan-2-yl)pyridin-2-amine
Uniqueness
6-methyl-5-(propan-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-5-(propan-2-yl)pyridin-2-amine involves the reaction of 2,6-lutidine with isopropylmagnesium chloride followed by N-methylation using methyl iodide.", "Starting Materials": [ "2,6-lutidine", "isopropylmagnesium chloride", "methyl iodide" ], "Reaction": [ "Add isopropylmagnesium chloride to 2,6-lutidine in anhydrous ether at low temperature", "Allow the reaction mixture to warm up to room temperature and stir for several hours", "Quench the reaction with water and extract the organic layer", "Dry the organic layer over magnesium sulfate and evaporate the solvent", "Add methyl iodide to the residue and heat under reflux", "Cool the reaction mixture and extract the product with ether", "Dry the ether layer over magnesium sulfate and evaporate the solvent to obtain the final product" ] } | |
CAS-Nummer |
1540445-41-7 |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
6-methyl-5-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-5-9(10)11-7(8)3/h4-6H,1-3H3,(H2,10,11) |
InChI-Schlüssel |
MFACIYCXWMHIRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N)C(C)C |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.